Lithium amide

Descripción general

Descripción

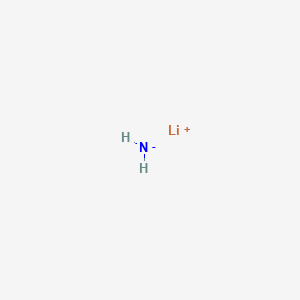

Lithium amide (LiNH₂) is a highly reactive inorganic compound with the molecular formula H₂LiN and a molecular weight of 22.96 g/mol . It appears as a white crystalline powder, melts at 373°C, and reacts violently with water, producing ammonia (NH₃) and lithium hydroxide (LiOH) . Its applications span organic synthesis (e.g., Claisen and Aldol condensations, alkylation of ketones and nitriles), pharmaceutical manufacturing (e.g., vitamin D₃ synthesis), and hydrogen storage systems due to its ability to decompose into lithium imide (Li₂NH) and hydrogen gas . This compound also serves as a catalyst in ester exchange reactions and as a precursor for acrylonitrile polymerization .

Métodos De Preparación

Classical Synthesis via Reaction of Lithium Metal with Ammonia

The foundational method for preparing lithium amide involves the direct reaction of lithium metal with liquid ammonia. As described in the Merck Index and corroborated by patent literature, this process proceeds via the equation:

3 \rightarrow 2 \, \text{LiNH}2 + \text{H}_2 \uparrow

In this exothermic reaction, lithium dissolves in ammonia to form a blue lithium-ammonia bronze solution, which gradually decomposes into this compound and hydrogen gas . Early implementations required temperatures below -33°C (the boiling point of ammonia) and prolonged reaction times (20–60 minutes) . A critical modification involved introducing catalytic amounts of iron(III) nitrate to accelerate the reaction, reducing the formation time of the gray this compound suspension to under 30 minutes . However, this method’s drawbacks include hydrogen gas evolution, which poses explosion risks, and the need for cryogenic conditions .

Low-Temperature Catalytic Methods

Transition Metal-Catalyzed Synthesis

Patent US-4206191-A revolutionized this compound production by enabling syntheses at temperatures as low as -60°C. The protocol involves:

-

Combining bulk lithium metal with active metallic cobalt in toluene.

-

Adding anhydrous liquid ammonia under vigorous stirring to form a two-phase system (lithium-ammonia bronze atop toluene).

-

Gradually raising the temperature to ambient conditions, liberating hydrogen and ammonia while precipitating finely divided this compound.

This method achieves a yield of 97.5% purity with a particle size ideal for reactive applications . Cobalt’s role as a catalyst lies in its ability to lower the activation energy for lithium dissolution, a step critical for subsequent amide formation . Comparative studies suggest cobalt outperforms iron(III) nitrate in reducing reaction times at subzero temperatures .

Solvent-Mediated Approaches to Suppress Hydrogen Evolution

To circumvent hydrogen release, patent US6756024B2 introduced a solvent-based method using inert hydrocarbons (e.g., hexane) and 1,3-dienes or arylolefins. The reaction mechanism proceeds as follows:

-

Lithium metal reacts with ammonia in hexane to form lithium bronze ().

-

Addition of 1,3-butadiene or styrene initiates a redox process, converting lithium bronze to this compound without hydrogen gas emission.

This approach, conducted at ambient temperature, achieves 98% yield with >99% purity and is scalable to industrial production . The diene acts as a hydrogen scavenger, effectively trapping nascent hydrogen and preventing gas formation .

Large-Scale Production Techniques

Industrial-scale synthesis prioritizes safety, yield, and particle morphology. A representative protocol from Gmelin’s Handbook of Inorganic Chemistry involves:

-

Batch Reactors : Lithium metal is added to liquid ammonia in a stirred-tank reactor pre-cooled to -40°C.

-

Catalyst Injection : Iron(III) nitrate (0.1–0.5 wt%) is introduced to accelerate amidation.

-

Temperature Ramping : Gradual warming to 25°C over 2 hours ensures controlled precipitation of this compound.

-

Filtration and Drying : The product is vacuum-filtered, washed with hexane, and dried under reduced pressure.

This method yields 95–98% pure this compound with a bulk density of 0.7–1.1 g/cm³, suitable for pharmaceutical applications .

Stability and Decomposition Considerations

This compound is thermally unstable, decomposing at temperatures above 400°C into lithium imide () and ammonia :

2 \rightarrow \text{Li}2\text{NH} + \text{NH}_3 \uparrow

This decomposition is reversible under hydrogen pressure, forming the basis for hydrogen storage systems . Storage recommendations include airtight containers under argon to prevent moisture absorption and oxidation, which can generate explosive peroxides .

Comparative Analysis of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions: Lithium amide undergoes various types of chemical reactions, including:

Decomposition: Upon heating, this compound decomposes into ammonia and lithium imide.

Reduction: this compound can be used to reduce esters and other carbonyl-containing compounds.

Common Reagents and Conditions:

Reduction: this compound can be used in combination with lithium aluminum hydride for the reduction of amides to amines.

Major Products Formed:

Ammonia and Lithium Imide: Formed during the decomposition of this compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

Lithium amide is primarily recognized for its role as a strong base and nucleophile in organic chemistry. Its applications include:

- Deprotonation Reactions : Lithium amides are employed in the asymmetric deprotonation of prochiral ketones, facilitating the formation of chiral products. Studies have shown that both chiral and achiral lithium amides can be utilized for this purpose, with significant differences in reactivity observed among various lithium amides .

- Amidation Reactions : Recent advancements have demonstrated the use of lithium amides for the ultrafast amidation of esters under aerobic conditions. This process allows for efficient synthesis of carboxamides at room temperature, expanding the utility of lithium amides in synthetic pathways .

- Synthesis of Pharmaceuticals : this compound serves as a reagent in the production of various pharmaceutical compounds, including anti-inflammatory agents and dipeptidyl peptidase IV inhibitors. It has been noted for its effectiveness in synthesizing sterically congested triarylamines and dyes with large Stokes shifts .

Materials Science

This compound's properties make it suitable for applications in materials science:

- Hydrogen Storage : this compound has been studied as a potential material for hydrogen storage. Its structural characteristics and electronic properties have been analyzed to understand its efficacy in storing hydrogen efficiently .

- Deep Eutectic Electrolytes : Research indicates that lithium salt/amide-based deep eutectic electrolytes exhibit promising thermal and electrochemical properties, making them candidates for use in lithium-ion batteries. These materials benefit from enhanced ionic conductivity and stability compared to traditional electrolytes .

Table 1: Applications of this compound in Organic Synthesis

Table 2: Properties Relevant to Hydrogen Storage

Mecanismo De Acción

The mechanism of action of lithium amide involves its strong basicity and nucleophilicity. In organic synthesis, this compound acts as a nucleophile, attacking electrophilic centers in substrates. For example, in the reduction of amides, this compound deprotonates the amide, facilitating the nucleophilic attack by lithium aluminum hydride, leading to the formation of amines .

Comparación Con Compuestos Similares

Comparison with Structurally Related Lithium and Sodium Amides

Lithium Hexamethyldisilazide (LiHMDS)

Structure and Reactivity: LiHMDS (LiN(SiMe₃)₂) is a sterically hindered, non-pyrophoric strong base. Unlike lithium amide, it forms mixed aggregates with lithium halides (e.g., LiCl, LiBr), creating unique "metal anionic crown" (MAC) structures like [Li₅(μ-HMDS)₅X]⁻ (X = Cl, Br). These MACs exhibit solvent-separated ion pairs and planar Li₅N₅ rings, with halides positioned asymmetrically above/below the ring plane .

Applications: LiHMDS is widely used in enolate formation, transamidation, and as a deprotonating agent. Its thermal stability and solubility in non-polar solvents (e.g., hexane) make it preferable to LiNH₂ in air-sensitive reactions .

Lithium Diisopropylamide (LDA)

Structure and Reactivity: LDA (LiN(iPr)₂) is a dimeric aggregate in solution, forming planar Li₂N₂ cores. Its bulky isopropyl groups enhance selectivity in deprotonation reactions, making it ideal for generating enolates from ketones and esters .

Comparison with LiNH₂ :

While LiNH₂ is more nucleophilic, LDA’s steric hindrance reduces side reactions (e.g., over-alkylation). LDA also shows higher enantioselectivity in asymmetric lithiation when paired with chiral ligands like TMCDA .

Sodium Amide (NaNH₂)

Reactivity Differences: In the addition of diethylamine to isoprene, lithium diethylamide (LiNEt₂) selectively produces 1-diethylamino-3-methyl-2-butene, whereas sodium amide (NaNH₂) yields a mixture of regioisomers. This highlights lithium amides’ superior regioselectivity in polar solvents .

Mixed this compound-Halide Compounds

Structural Insights

Combining LiHMDS with lithium halides (LiX) forms halogen-deficient MACs, such as [Li₅(μ-HMDS)₅Br]⁻. These complexes exhibit:

- Asymmetric Halide Positioning : Bromine sits 0.4 Å above/below the Li₅N₅ ring .

- Coordination Geometry : Lithium centers adopt trigonal pyramidal (when bound to N) or tetrahedral (with halides) configurations .

Applications :

MACs influence reaction pathways in dehydration and alkylation by modulating halide availability. For example, LiCl enhances Grignard reagent reactivity by forming LiCl-stabilized intermediates .

Comparison with Pure this compound

Solid-State Electrolytes

This compound-borohydrides (e.g., LiNH₂–LiBH₄) exhibit ionic conductivities of 6.4 × 10⁻³ S/cm at 40°C, rivaling liquid electrolytes. Their tetrahedral solvation structures enable high-power lithium-ion batteries .

Actividad Biológica

Lithium amide (LiNH2) is an organolithium compound that has garnered attention in various fields of chemistry due to its unique properties and versatile applications. This article focuses on its biological activity, synthesis, and related research findings.

This compound is a strong base and a powerful nucleophile, often used in organic synthesis. It is typically synthesized through the reaction of lithium with ammonia or by the deprotonation of amines. Its structural formula is represented as H2LiN, where lithium is bonded to an amide group.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 25.94 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in THF, toluene |

| Basicity | Strong base |

Biological Activity

This compound exhibits several biological activities, particularly in the context of its role as a reagent in organic transformations that yield biologically active compounds. Its reactivity allows it to participate in various chemical reactions that can lead to the synthesis of pharmaceuticals and other biologically relevant molecules.

This compound acts primarily through its basicity and nucleophilicity. It can deprotonate weak acids, facilitating the formation of reactive intermediates that can undergo further transformations. This property is exploited in the synthesis of aziridinyl phosphonates, which have shown biological activity themselves .

Case Studies

- Aziridinyl Phosphonates : Research has demonstrated that this compound can induce phosphonyl migration from nitrogen to carbon in terminal aziridines, leading to the formation of α,β-aziridinyl phosphonates. These compounds have been evaluated for their potential biological activities, including antimicrobial properties .

- Interaction with Lithium Hydride : A study reported the interaction between this compound and lithium hydride, highlighting its role in enhancing the reactivity of certain substrates in organic synthesis. This interaction could potentially lead to novel pathways for drug development .

- Toxicological Studies : Animal studies indicate that this compound is a potent irritant to skin and mucous membranes, suggesting caution in its handling and application in biological contexts . Understanding these toxicological effects is crucial for assessing its safety in pharmaceutical applications.

Research Findings

Recent studies have focused on the use of this compound as a superbase in organic synthesis. Its ability to facilitate reactions such as nucleophilic additions and deprotonations has made it a valuable tool for chemists aiming to synthesize complex organic molecules with potential biological activity .

Table 2: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing lithium amide (LiNH₂) with high purity?

this compound is synthesized via direct reaction of lithium metal with liquid ammonia under controlled conditions:

Key considerations include:

- Ammonia purification to remove trace water, which reacts violently with lithium.

- Temperature control (< -33°C) to maintain ammonia in liquid phase.

- Post-synthesis purification via vacuum sublimation or inert atmosphere filtration to isolate LiNH₂ .

| Synthesis Parameter | Optimal Condition |

|---|---|

| Ammonia purity | ≥99.99% (dry) |

| Reaction temperature | -40°C to -30°C |

| Lithium form | Ribbon or powder |

Q. How can the crystal structure and reactivity of this compound be experimentally characterized?

- X-ray diffraction (XRD) : Resolve tetragonal crystal symmetry (space group I4/mmm) and lattice parameters (a = 3.81 Å, c = 5.03 Å). Synchrotron XRD is preferred for high-resolution phase analysis during hydrogenation/dehydrogenation cycles .

- Thermogravimetric analysis (TGA) : Quantify hydrogen release (theoretical: 6.5 wt.%) at 285–300°C under inert gas flow .

- Computational modeling : Density Functional Theory (DFT) predicts charge distribution (Li⁺δ–N⁻δ–H⁺δ) and hydrogen migration pathways .

Advanced Research Questions

Q. What mechanisms explain non-stoichiometric behavior in the LiNH₂/Li₂NH hydrogen storage system?

The LiNH₂ ↔ Li₂NH + H₂ reaction involves a bulk non-stoichiometric cubic anti-fluorite intermediate (Li₁₋ₓNH₁₊ₓ), identified via in situ synchrotron XRD. Key findings:

- Hydrogen desorption occurs via progressive Li⁺ migration, creating vacancies that destabilize NH₂⁻ groups.

- Kinetic hysteresis arises from incomplete phase separation during cycling, requiring isothermal annealing (250°C, 10 bar H₂) to restore stoichiometry .

| Cycle | H₂ Capacity Loss per Cycle | Mitigation Strategy |

|---|---|---|

| 1–10 | 0.8 wt.% | Annealing at 250°C |

| 10–50 | 0.3 wt.% | TiCl₃ dopant (1 mol%) |

Q. How can computational models resolve contradictions in reported reaction pathways for chiral this compound bases?

Discrepancies in deprotonation selectivity (e.g., enantioselective alkylation) arise from solvent coordination effects. Methodological solutions:

- Molecular dynamics (MD) simulations : Compare THF vs. hexane solvents. THF stabilizes monomeric Li species, enhancing stereocontrol .

- Natural Bond Orbital (NBO) analysis : Quantify Li–N bond polarization (e.g., LiHMDS: 0.72 e⁻ charge transfer) to predict base strength .

| Base | Charge Transfer (e⁻) | Deprotonation Efficiency |

|---|---|---|

| LiHMDS (hexane) | 0.68 | Moderate (k = 1.2×10³ M⁻¹s⁻¹) |

| LiHMDS (THF) | 0.72 | High (k = 3.5×10³ M⁻¹s⁻¹) |

Q. What strategies address contradictions in experimental data on this compound’s hydrolytic stability?

Reported hydrolysis rates vary due to:

- Surface passivation : LiNH₂ forms LiOH/Li₂CO₃ layers in humid air, slowing bulk reactions. Use in situ Raman spectroscopy to monitor surface vs. bulk degradation .

- Particle size effects : Nanoparticles (<100 nm) hydrolyze 5× faster than bulk crystals. Control via ball-milling duration (e.g., 2 hrs for 200 nm particles) .

Q. Methodological Guidance

Q. How to design experiments for optimizing this compound’s role in boron nitride synthesis?

- Additive screening : Compare LiNH₂ with Li₃N in hexagonal boron nitride (hBN) → cubic boron nitride (cBN) phase transitions. Use XRD/Raman to quantify cBN yield .

- DOE (Design of Experiments) : Vary LiNH₂ concentration (5–20 wt.%), temperature (800–1200°C), and pressure (2–5 GPa) to map phase-transition kinetics.

Q. What protocols ensure reproducibility in handling this compound’s moisture sensitivity?

- Glovebox protocols : Maintain O₂/H₂O levels <0.1 ppm. Pre-dry solvents (e.g., THF over Na/K alloy).

- Quenching post-reaction : Use degassed methanol at -78°C to safely neutralize residual LiNH₂ .

Q. Data Analysis and Reporting

Q. How to standardize data reporting for this compound studies to facilitate meta-analyses?

Adopt the following in publications:

Propiedades

IUPAC Name |

lithium;azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.H2N/h;1H2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRJJFRNGGLMDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[NH2-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2LiN | |

| Record name | LITHIUM AMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064815 | |

| Record name | Lithium amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

23.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lithium amide is a white crystalline powder with an odor of ammonia. Denser than water., White to colorless crystals with an ammonia-like odor; [HSDB] | |

| Record name | LITHIUM AMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium amide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1618 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in ethanol, SLIGHTLY SOL IN LIQ AMMONIA, ALCOHOL, Insoluble in anhydrous ether, benzene, toluene | |

| Record name | LITHIUM AMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.18 g/cu cm | |

| Record name | LITHIUM AMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Tetragonal crystals, White crystalline powder | |

CAS No. |

7782-89-0 | |

| Record name | LITHIUM AMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/991 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithium amide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium amide (Li(NH2)) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7393OMU9LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHIUM AMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Starts to decompose at 320 °C and melts at 375 °C | |

| Record name | LITHIUM AMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/649 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.